molecular formula C23H25N5O2 B1375349 Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate CAS No. 1354825-87-8

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate

Cat. No. B1375349
M. Wt: 403.5 g/mol
InChI Key: XDSUXNZZRJDERV-UHFFFAOYSA-N
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Description

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, also known as BAC, is a synthetic compound used for a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 339.4 g/mol and melting point of 144-146 °C. BAC is a versatile compound used to study the biochemical and physiological effects of various substances. It is also used in laboratory experiments to study the mechanisms of action of various compounds.

Scientific Research Applications

Cytochrome P450 Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding the selectivity of such inhibitors. This knowledge is crucial for predicting drug-drug interactions when multiple drugs are coadministered. The selectivity of inhibitors plays a key role in identifying the involvement of specific CYP isoforms in drug metabolism Khojasteh et al., 2011.

Heterocyclic Compound Chemistry

The chemistry of heterocyclic compounds, such as pyrazoles and benzothiazoles, has been extensively studied for their various properties, including spectroscopic properties, structures, magnetic properties, and biological activities. These studies can help identify potential research applications for Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate Boča et al., 2011.

Antimicrobial and Anticancer Properties

The exploration of novel compounds with antimicrobial and anticancer properties is a significant area of research. Compounds with structural similarities to Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate might exhibit potential in these areas, necessitating further investigation Swain et al., 2017.

Neurotoxicity Considerations

The neurotoxic effects of environmental compounds like Benzo[a]pyrene (BaP) suggest that similar compounds, potentially including Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, could have implications for neurotoxicity. This area might offer another avenue for research, especially in assessing the compound's safety profile Chepelev et al., 2015.

Optoelectronic Materials

The development of new conjugated systems for optoelectronic applications is a rapidly growing field. Research on BODIPY-based materials for OLED devices highlights the potential for compounds with complex aromatic structures, possibly including Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, to contribute to advances in organic light-emitting diodes and other optoelectronic devices Squeo & Pasini, 2020.

properties

IUPAC Name

benzyl N-[2-[5-amino-4-cyano-3-(4-methylphenyl)pyrazol-1-yl]-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)20-19(13-24)21(25)28(27-20)23(2,3)15-26-22(29)30-14-17-7-5-4-6-8-17/h4-12H,14-15,25H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSUXNZZRJDERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
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Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
Reactant of Route 3
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Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
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Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
Reactant of Route 5
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
Reactant of Route 6
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate

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